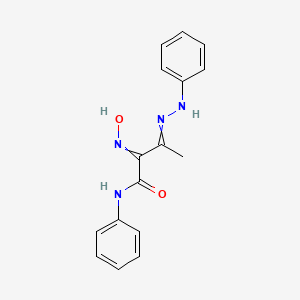

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

Overview

Description

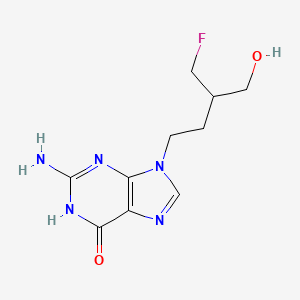

“tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,13H,4-6H2,1-3H3,(H,16,18) . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.35 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications

Pharmaceutical Drug Development

This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Organic Synthesis

The tert-butyl carbamate group is commonly used in the protection of amines during the synthesis of complex organic molecules. This compound, due to its structure, could be utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups .

Mechanism of Action

Target of Action

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This binding inhibits the kinase activity of CDK4 and CDK6, preventing them from phosphorylating their target proteins. As a result, the cell cycle progression is halted at the G1 phase, preventing the cell from entering the S phase .

Biochemical Pathways

The inhibition of CDK4 and CDK6 by Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate affects the cell cycle regulatory pathway. Specifically, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to the accumulation of cells in the G1 phase and a decrease in DNA synthesis, thereby inhibiting cell proliferation .

Result of Action

The molecular and cellular effects of Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate’s action primarily involve the inhibition of cell cycle progression. By selectively inhibiting CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase of the cell cycle. This results in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRUNVZVLNSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)

![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)

![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)

![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)

![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)

![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)

![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)